molecular formula C9H19NO B13668291 3-(Ethoxymethyl)-1-ethylpyrrolidine

3-(Ethoxymethyl)-1-ethylpyrrolidine

Cat. No.: B13668291
M. Wt: 157.25 g/mol
InChI Key: BMRQZXBFCXOYNX-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)-1-ethylpyrrolidine is a pyrrolidine derivative featuring a five-membered nitrogen-containing ring with two substituents:

  • 1-Ethyl group: Attached to the nitrogen atom at position 1.
  • 3-Ethoxymethyl group: An ethoxy-containing methyl branch at position 2.

The compound’s molecular formula is C₉H₁₉NO, with a molecular weight of 157.25 g/mol. Pyrrolidine derivatives are widely studied for their versatility in pharmaceutical and agrochemical applications due to their conformational flexibility and ability to interact with biological targets .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-(ethoxymethyl)-1-ethylpyrrolidine

InChI

InChI=1S/C9H19NO/c1-3-10-6-5-9(7-10)8-11-4-2/h9H,3-8H2,1-2H3

InChI Key

BMRQZXBFCXOYNX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)COCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethyl)-1-ethylpyrrolidine can be achieved through several synthetic routes. One common method involves the alkylation of pyrrolidine with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The resulting 1-ethylpyrrolidine is then reacted with ethoxymethyl chloride under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethyl)-1-ethylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound with the ethoxymethyl group intact.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Ethoxymethyl)-1-ethylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)-1-ethylpyrrolidine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 2-(Aminomethyl)-1-ethylpyrrolidine
  • Substituents: 1-Ethyl, 2-aminomethyl.
  • Molecular Formula : C₈H₁₈N₂.
  • Key Differences: The aminomethyl group at position 2 introduces a polar amine (-NH₂) instead of an ether (-OCH₂CH₃).
  • Implications :
    • Higher water solubility due to the amine’s polarity.
    • Derivatives of this compound exhibit antipsychotic, antimalarial, and antiviral activities, highlighting the importance of nitrogen-containing substituents in bioactivity .
(b) 1-(1-Cyclohexenyl)-2-(methoxymethyl)pyrrolidine
  • Substituents : 1-Cyclohexenyl, 2-methoxymethyl.
  • Molecular Formula: C₁₂H₂₁NO.
  • Key Differences : A methoxymethyl group (shorter alkoxy chain) at position 2 and a cyclohexenyl group at position 1.
  • Cyclohexenyl substituents can introduce rigidity, altering conformational dynamics .

Substituent Position and Electronic Effects

Compound Name Substituent Position Key Functional Group Molecular Weight (g/mol)
3-(Ethoxymethyl)-1-ethylpyrrolidine 1,3 Ether (-OCH₂CH₃) 157.25
2-(Aminomethyl)-1-ethylpyrrolidine 1,2 Amine (-NH₂) 142.25
Ethyl 3-oxopyrrolidine-1-carboxylate 1,3 Ester (-COOEt), Oxo 171.20
  • Positional Effects : Moving the substituent from position 3 (ethoxy) to 2 (amine) alters electronic distribution and hydrogen-bonding capacity, impacting reactivity and interaction with enzymes or receptors.
  • Electronic Effects : The ethoxymethyl group’s electron-donating ether oxygen contrasts with the electron-withdrawing oxo group in ethyl 3-oxopyrrolidine-1-carboxylate, which may influence acidity/basicity and stability .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Functional Groups Molecular Weight (g/mol)
This compound C₉H₁₉NO 1-Ethyl, 3-Ethoxymethyl Ether, Pyrrolidine 157.25
2-(Aminomethyl)-1-ethylpyrrolidine C₈H₁₈N₂ 1-Ethyl, 2-Aminomethyl Amine, Pyrrolidine 142.25
1-(1-Cyclohexenyl)-2-(methoxymethyl)pyrrolidine C₁₂H₂₁NO 1-Cyclohexenyl, 2-Methoxymethyl Ether, Cycloalkene 195.30

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